molecular formula C25H25N5 B5502713 5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine

5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine

Cat. No. B5502713
M. Wt: 395.5 g/mol
InChI Key: HHQATINDBMTIDL-UHFFFAOYSA-N
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Description

5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine is a novel compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Hydrogen-Bonded Structures

A study by Trilleras et al. (2008) explores the hydrogen-bonded chains in similar pyrazolo[3,4-b]pyridine derivatives. This research observed significant differences in hydrogen-bonded structures due to minor changes in substituents, providing insights into the molecular interactions and structural flexibility of such compounds. The molecules in these derivatives are linked by C-H...O hydrogen bonds to form chain structures. This knowledge can be crucial in understanding the properties of 5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine and similar molecules (Trilleras, Cruz, Cobo, Low, & Glidewell, 2008).

Catalytic Applications

Yee-Lok Wong et al. (2010) researched the synthesis of N₂O₂ tripodal tetradentate ligands derived from similar pyridine derivatives, which were used to form dioxo-molybdenum(VI) and tungsten(VI) complexes. These complexes displayed catalytic activities towards olefin epoxidation. Such findings indicate that compounds like this compound could have potential applications in catalysis, particularly in reactions involving olefin compounds (Wong, Tong, Dilworth, Ng, & Lee, 2010).

Supramolecular Aggregation

Another study by Trilleras et al. (2008) on pyrazolo[3,4-b]pyridine derivatives observed various supramolecular aggregation modes influenced by changes in peripheral substituents. This study highlights the potential of these compounds in forming diverse supramolecular structures, which could be relevant for the development of new materials or pharmaceutical applications. The flexibility in forming different dimensional structures can be essential for tailoring specific properties in the development of new compounds (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2008).

Bioactive Derivatives

Pieczonka et al. (2012) worked on synthesizing enantiomerically pure bis-heterocycles containing a proline moiety, starting from prolinehydrazide derivatives. These compounds were structurally characterized and could serve as a basis for understanding the synthesis and properties of pyrazolo[3,4-b]pyridine derivatives. The relevance to this compound lies in the structural similarities and potential for developing bioactive derivatives with specific biological activities (Pieczonka, Mlostoń, Linden, & Heimgartner, 2012).

Molecular Structures and Photolysis Reactions

Reisinger, Bernhardt, and Wentrup (2004) investigated the photochemical nitrogen elimination and ring expansion of tetrazolo[1,5-a]pyridines. Their research provides insight into the photolysis reactions and structural transformations of these compounds. This study could be relevant to understanding the behavior of this compound under similar conditions, potentially leading to novel derivatives or applications (Reisinger, Bernhardt, & Wentrup, 2004).

Synthetic Methodology and Environmental Impact

Quiroga et al. (2010) developed a one-step synthetic methodology for pyrazolo[3,4-b]pyridine derivatives. This method offers advantages like easy work-up, mild reaction conditions, and environmentally benign processes. Such methodologies could be applied to the synthesis of this compound, contributing to more sustainable and efficient production processes (Quiroga, Trilleras, Pantoja, Abonía, Insuasty, Nogueras, & Cobo, 2010).

properties

IUPAC Name

7,7-dibenzyl-12-tert-butyl-3,4,5,6,9-pentazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5/c1-24(2,3)20-14-15-26-22-21(20)23-27-28-29-30(23)25(22,16-18-10-6-4-7-11-18)17-19-12-8-5-9-13-19/h4-15H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQATINDBMTIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C(=NC=C1)C(N3C2=NN=N3)(CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine
Reactant of Route 2
5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine
Reactant of Route 3
5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine
Reactant of Route 4
5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine
Reactant of Route 5
5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine
Reactant of Route 6
5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine

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